

Technical Guide: Physicochemical Properties and Bioanalytical Application of N-Desmethyl Zopiclone-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl Zopiclone-d8

Cat. No.: B15600515

[Get Quote](#)

Introduction

N-Desmethyl Zopiclone-d8 is the stable isotope-labeled (deuterated) analogue of N-Desmethyl Zopiclone (Norzopiclone), a primary metabolite of the hypnotic agent Zopiclone. Due to its isotopic purity and chemical identity to the endogenous metabolite, it serves as an ideal internal standard (IS) for quantitative bioanalytical studies.^[1] The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry (MS) in complex biological matrices.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-Desmethyl Zopiclone-d8** and outlines its critical application in pharmacokinetic and toxicological research.

Chemical and Physical Properties

The physical properties of **N-Desmethyl Zopiclone-d8** are primarily available from suppliers of analytical standards. The compound is most commonly available as a hydrochloride salt to improve stability and handling. Key identifying information and physicochemical data are summarized below.

Table 1: Chemical Identifiers and Nomenclature

Property	Value	Reference
IUPAC Name	[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate	[2]
Synonyms	(Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5-yl Ester	[1] [3]
Form	Hydrochloride Salt	[4] [5] [6]
CAS Number	1189719-74-1 (for HCl Salt)	[4] [5] [6] [7]
CAS Number	1189805-43-3 (for Free Amine)	[2] [4] [6]
Unlabeled CAS	59878-63-6 (for N-Desmethyl Zopiclone)	[4] [6] [8]

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Formula	<chem>C16H8D8Cl2N6O3</chem> (HCl Salt) <chem>C16H7D8ClN6O3</chem> (Free Amine)	[4][6] [2]
Molecular Weight	419.29 g/mol (HCl Salt) 382.83 g/mol (Free Amine)	[4][6][7] [2]
Exact Mass	382.139 Da (Free Amine)	[2]
Appearance	Solid	[2]
Purity	Typically ≥98%	[2]
Solubility	Soluble in DMSO. May require other solvents like Ethanol or DMF.	[2]
Storage	Long-term at -20°C; Short-term (2-8°C) in a well-closed container.	[2][9]

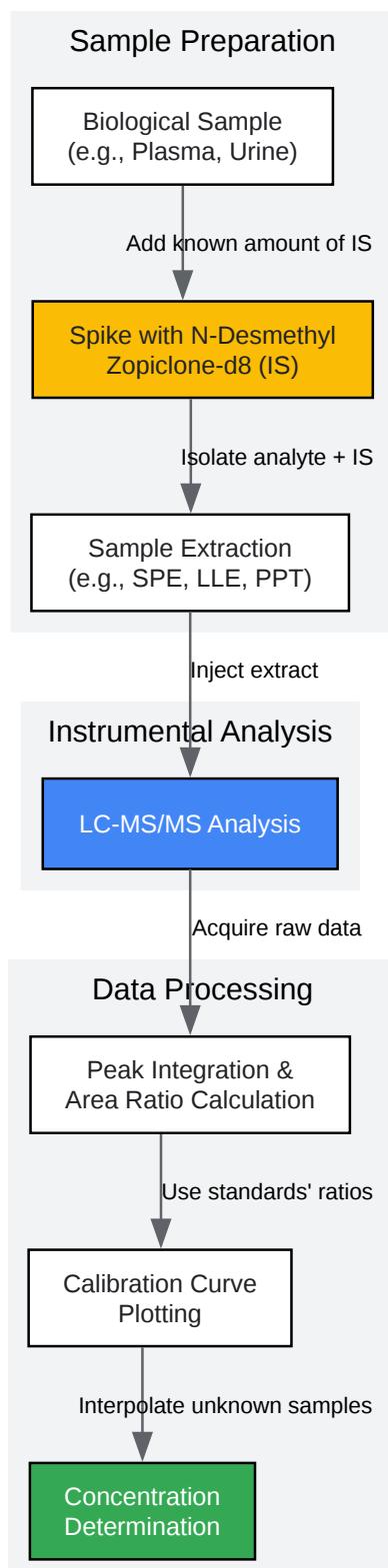
Application in Bioanalytical Methods

The primary and critical application of **N-Desmethyl Zopiclone-d8** is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Desmethyl Zopiclone in biological samples (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[1\]](#)[\[10\]](#)

Principle of Use

In a typical quantitative LC-MS/MS assay, a known, fixed amount of the SIL-IS (**N-Desmethyl Zopiclone-d8**) is added to both the calibration standards, quality control samples, and the unknown study samples at the beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte (N-Desmethyl Zopiclone), it experiences similar extraction efficiency, matrix effects, and ionization response in the mass spectrometer. However, due to the mass difference from the deuterium labeling, it is detected as a separate ion. By calculating the ratio of the analyte's MS response to the internal standard's MS

response, variations in sample preparation and instrument performance can be normalized, leading to highly accurate and precise quantification.[10]


Generalized Experimental Protocol

While specific parameters vary between laboratories, a typical bioanalytical workflow for the quantification of N-Desmethyl Zopiclone using its d8-labeled internal standard is outlined below. This method is crucial for pharmacokinetic studies of Zopiclone.[10][11]

- Sample Preparation:
 - Aliquots of the biological matrix (e.g., human plasma) are transferred to a clean tube.
 - A precise volume of **N-Desmethyl Zopiclone-d8** working solution is added ("spiked") into each sample.
 - The analyte and internal standard are extracted from the matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10]
- LC-MS/MS Analysis:
 - The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.[10]
 - The analyte and internal standard are separated from other matrix components on a suitable analytical column (e.g., a reverse-phase C8 or C18 column).[10]
 - The column eluent is directed into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[10]
 - The instrument is set to monitor specific mass transitions (parent ion → fragment ion) for both the analyte and the d8-internal standard.
- Data Processing:
 - Peak areas for both the analyte and the internal standard are integrated.

- A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards.
- The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation from the calibration curve.

The following diagram illustrates this generalized workflow.

[Click to download full resolution via product page](#)

Bioanalytical workflow using a stable isotope-labeled internal standard.

Conclusion

N-Desmethyl Zopiclone-d8 is an indispensable tool for drug metabolism and pharmacokinetic (DMPK) research. Its physical and chemical properties make it an ideal internal standard for robust and reliable LC-MS/MS-based quantification of N-Desmethyl Zopiclone. The use of this stable isotope-labeled standard allows researchers to achieve high levels of accuracy and precision, which are critical for regulatory submissions and for making informed decisions in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. N-Desmethyl zopiclone-d8 | Drug Metabolite | 1189805-43-3 | Invivochem [invivochem.com]
- 3. N-Desmethyl Zopiclone-d8 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. N-Desmethyl Zopiclone-d8 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. N-Desmethyl Zopiclone-d8 Hydrochloride | 1189719-74-1 [sigmaaldrich.com]
- 6. N-Desmethyl Zopiclone-d8 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zopiclone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Bioanalytical Application of N-Desmethyl Zopiclone-d8]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b15600515#n-desmethyl-zopiclone-d8-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com